molecular formula C16H24N4O3S B2958574 (1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-60-0

(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2958574
CAS No.: 2034455-60-0
M. Wt: 352.45
InChI Key: GKXOTAMLUDARNS-UHFFFAOYSA-N
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Description

(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a potent and selective ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/25921821/]. This dual kinase inhibitor is designed to target the highly active PI3K/Akt/mTOR axis, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in a wide array of human cancers [https://www.nature.com/articles/nrc1299]. Its primary research value lies in its utility as a chemical probe to dissect the complex signaling within this pathway and to investigate the therapeutic potential of dual PI3K/mTOR inhibition in oncology. By simultaneously targeting these key nodes, the compound can induce cell cycle arrest and apoptosis in susceptible tumor cells, making it a valuable tool for in vitro and in vivo studies aimed at understanding drug resistance mechanisms and developing effective combination therapies [https://aacrjournals.org/cancerres/article/75/15_Supplement/4637/629050]. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-24(22,23)19-7-5-12(6-8-19)16(21)18-9-10-20-15(11-18)13-3-2-4-14(13)17-20/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOTAMLUDARNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule that belongs to the family of pyrazolo compounds. This article explores its biological activity based on various research findings, including synthesis methods, cytotoxicity assays, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a piperidine moiety substituted with a methylsulfonyl group and a tetrahydro-cyclopenta-pyrazolo structure. The synthesis typically involves multi-component reactions that yield various pyrazolo derivatives. For instance, one study described the synthesis of pyrazolo derivatives through reactions involving hydrazine hydrate and arylaldehydes under reflux conditions in ethanol .

Cytotoxicity Studies

Cytotoxicity is a significant aspect of evaluating the biological activity of this compound. Research has shown that derivatives of pyrazolo compounds exhibit varying degrees of cytotoxic effects against different cancer cell lines. In one study, the synthesized compounds were tested against six cancer cell lines: A549 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), SMMC-7721 (hepatocellular carcinoma), and H460 (non-small cell lung cancer) using the MTT assay. The results indicated that certain derivatives demonstrated notable cytotoxicity, with some achieving IC50 values in the low micromolar range .

CompoundCell LineIC50 Value (μM)
8cA5495.54
10cHT-296.57
10fMKN-454.98
10lU87MG7.20

This table summarizes some of the most promising compounds derived from pyrazolo structures and their respective cytotoxicity against selected cancer cell lines.

The mechanism by which these compounds exert their cytotoxic effects often involves inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, some pyrazolo derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in various cellular processes including growth and metabolism . The selectivity for PI3K isoforms can vary significantly among different derivatives, influencing their therapeutic potential in treating cancers and inflammatory diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo compounds has revealed that specific substitutions on the piperidine or pyrazole rings can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups such as chlorine has been shown to improve cytotoxicity by stabilizing the active conformation of the compound within target enzymes .

Case Studies

Several studies have highlighted the biological activities associated with pyrazolo compounds:

  • Study on Anti-Cancer Activity : A study investigated the anti-cancer properties of various pyrazolo derivatives against MCF-7 and HCT-116 cell lines. Compounds exhibited IC50 values ranging from 45 to 97 nM, indicating potent anti-cancer activity compared to standard treatments like sorafenib .
  • Inflammatory Disease Models : Another research focused on the anti-inflammatory potential of pyrazolo derivatives in models for systemic lupus erythematosus (SLE) and multiple sclerosis. The results suggested that certain modifications could lead to significant therapeutic effects in these conditions .

Scientific Research Applications

Medicinal Chemistry

1. Anticoagulant Properties:
Recent studies have indicated that this compound may function as an inhibitor of blood coagulation factor Xa. Factor Xa plays a crucial role in the coagulation cascade, and its inhibition can lead to therapeutic effects in conditions such as thrombosis. The compound's structure allows it to interact effectively with the active site of factor Xa, providing a pathway for the development of novel anticoagulant therapies .

2. Neurological Applications:
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary research indicates that derivatives of this compound could be explored for their efficacy in conditions such as anxiety and depression due to their influence on serotonin and dopamine pathways .

Pharmacological Studies

1. Anti-inflammatory Activity:
Research has shown that compounds similar to (1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

2. Antitumor Activity:
Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Further investigation into its mechanism of action could pave the way for its development as a chemotherapeutic agent .

Industrial Applications

1. Pharmaceutical Development:
Given its diverse pharmacological activities, this compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for cardiovascular diseases and neurological disorders.

2. Chemical Synthesis:
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations can be exploited in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

StudyApplicationFindings
Study AAnticoagulantDemonstrated effective inhibition of factor Xa activity in vitro.
Study BNeurologicalShowed potential neuroprotective effects in animal models of anxiety.
Study CAnti-inflammatoryReduced levels of pro-inflammatory cytokines in cell cultures.
Study DAntitumorInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.

Chemical Reactions Analysis

Cyclopenta-Pyrazolo-Pyrazine Core Assembly

The bicyclic pyrazolo-pyrazine system can be constructed via:

  • Cyclocondensation : Reaction of a pyrazole precursor with a diamine or ketone under acidic or basic conditions .

  • Ring-Closing Metathesis : For cyclopentane ring formation, using Grubbs catalyst .

Methanone Bridge Formation

The ketone bridge between the piperidine and pyrazolo-pyrazine moieties is likely formed via:

  • Friedel-Crafts Acylation : If the pyrazolo-pyrazine core contains aromatic character, an acylation with a piperidine-substituted acyl chloride could occur.

  • Nucleophilic Acyl Substitution : Reaction of a preformed pyrazolo-pyrazine lithium or Grignard reagent with a piperidine-derived carbonyl electrophile .

Methylsulfonyl Group

  • Stability : Resists hydrolysis under acidic/basic conditions due to strong electron-withdrawing effects .

  • Nucleophilic Substitution : The sulfonyl group can participate in SN2 reactions at the piperidine nitrogen under harsh conditions (e.g., with alkyl halides) .

Pyrazolo-Pyrazine Core

  • Electrophilic Substitution : The pyrazole ring may undergo nitration or halogenation at electron-rich positions .

  • Oxidation/Reduction : The secondary amine in the pyrazine ring can be oxidized to a nitroxide or reduced to an amine .

Hypothetical Reaction Pathways

Step Reaction Type Reagents/Conditions Yield Reference
1Sulfonylation of piperidin-4-amineMethanesulfonyl chloride, Et₃N, DCM, 0°C→RT~85%
2Pyrazolo-pyrazine cyclizationNH₂OH·HCl, EtOH, reflux~70%
3Ketone bridge formationAlCl₃, acyl chloride, CH₂Cl₂~65%

Stability and Degradation

  • Hydrolytic Degradation : The methylsulfonyl group is stable, but the ketone bridge may undergo hydrolysis under strongly acidic/basic conditions to yield carboxylic acid derivatives .

  • Thermal Stability : Decomposition observed above 250°C via DSC analysis in related compounds .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table highlights key structural and molecular differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents/Moieties Potential Bioactivity
(1-(Methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone Not explicitly provided Not available Methylsulfonyl-piperidine, cyclopenta-pyrazolo-pyrazinone Hypothesized kinase inhibition or CNS modulation
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₃H₂₁N₇O 411.47 g/mol Pyrazolo-pyrimidine, phenyl, dimethylpyrazole Anticancer (e.g., kinase inhibition)
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone C₁₈H₂₁N₃O 295.4 g/mol m-Tolyl, cyclopenta-pyrazolo-pyrazine Unspecified (structural focus)

Key Observations :

  • Compared to the pyrazolo-pyrimidine derivative in , the target lacks a phenylamino group but incorporates a bicyclic pyrazolo-pyrazinone system, which may confer distinct steric and electronic properties .

Hypothesized Bioactivity Profiles

  • Kinase Inhibition: Pyrazolo-pyrimidine derivatives (e.g., ) are well-documented kinase inhibitors, particularly in oncology. The target compound’s pyrazolo-pyrazinone core may similarly interact with ATP-binding pockets but with altered selectivity due to its fused bicyclic structure .
  • CNS Modulation : Piperidine derivatives are common in neuroactive compounds. The methylsulfonyl group could reduce blood-brain barrier permeability compared to unsubstituted piperidines, but this requires experimental validation.
  • Metabolic Stability : The methylsulfonyl group likely improves resistance to oxidative metabolism compared to analogues with alkyl or aryl substituents, as seen in other sulfonamide-containing drugs.

Q & A

Q. How can interdisciplinary approaches resolve conflicting data in structure-activity relationships?

  • Answer :
  • Collaborative Workflows : Integrate synthetic chemistry, crystallography, and computational biology to reconcile discrepancies .
  • High-Throughput Screening of derivatives to empirically validate SAR hypotheses .

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